molecular formula C8H7N3 B13963112 5H-pyrimido[5,4-b]azepine CAS No. 51059-03-1

5H-pyrimido[5,4-b]azepine

Cat. No.: B13963112
CAS No.: 51059-03-1
M. Wt: 145.16 g/mol
InChI Key: DQGCNIVDCDKADB-UHFFFAOYSA-N
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Description

5H-pyrimido[5,4-b]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures. This compound is of significant interest due to its potential biological and medicinal applications, as well as its unique chemical properties .

Preparation Methods

The synthesis of 5H-pyrimido[5,4-b]azepine typically involves multi-step processes. One common method starts with the reaction of 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine with various reagents. The compound can be synthesized in two steps and characterized by techniques such as 1H and 13C NMR spectroscopy and high-resolution mass spectrometry . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5H-pyrimido[5,4-b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with different functional groups . Major products from these reactions include various substituted pyrimidoazepines, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-pyrimido[5,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

5H-pyrimido[5,4-b]azepine can be compared with other similar compounds, such as 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine and its derivatives. These compounds share a similar fused ring structure but differ in their substituents, which can significantly affect their chemical and biological properties . The unique aspects of this compound include its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Properties

CAS No.

51059-03-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5H-pyrimido[5,4-b]azepine

InChI

InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-6,10H

InChI Key

DQGCNIVDCDKADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2NC=C1

Origin of Product

United States

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